molecular formula C2H6N2S B147249 N-Methylthiourea CAS No. 598-52-7

N-Methylthiourea

Cat. No.: B147249
CAS No.: 598-52-7
M. Wt: 90.15 g/mol
InChI Key: KQJQICVXLJTWQD-UHFFFAOYSA-N
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Description

N-Methylthiourea is an organosulfur compound with the chemical formula CH₃NHCSNH₂ . It is a derivative of thiourea, where one of the hydrogen atoms is replaced by a methyl group. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Methylthiourea can be synthesized through several methods. One common method involves the reaction of methyl isothiocyanate with ammonia or ammonium hydroxide in methanol under reflux conditions . Another method involves the use of polystyrene-supported this compound as a reagent for the hydrogenolysis of bicyclic endoperoxides .

Industrial Production Methods: Industrial production of this compound typically involves the reaction of methyl isothiocyanate with ammonia in an aqueous medium. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: N-Methylthiourea undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form N-methylurea and sulfur-containing by-products.

    Reduction: It can be reduced to form methylamine and hydrogen sulfide.

    Substitution: It can undergo nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides are commonly used.

Major Products Formed:

    Oxidation: N-methylurea and sulfur-containing by-products.

    Reduction: Methylamine and hydrogen sulfide.

    Substitution: Various substituted thiourea derivatives.

Comparison with Similar Compounds

N-Methylthiourea is compared with other thiourea derivatives:

    Thiourea: Unlike this compound, thiourea has two hydrogen atoms attached to the nitrogen atoms.

    N,N’-Dimethylthiourea: This compound has two methyl groups attached to the nitrogen atoms, making it more hydrophobic and less soluble in water compared to this compound.

    N-Ethylthiourea: Similar to this compound but with an ethyl group instead of a methyl group, it exhibits different reactivity and solubility properties.

This compound stands out due to its balanced solubility, reactivity, and effectiveness in various applications.

Properties

IUPAC Name

methylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6N2S/c1-4-2(3)5/h1H3,(H3,3,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQJQICVXLJTWQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90208533
Record name N-Methylthiourea
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Molecular Weight

90.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

598-52-7
Record name Methylthiourea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=598-52-7
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Record name N-Methylthiourea
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Record name 1-Methylthiourea
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30213
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Record name N-Methylthiourea
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Record name Methyl-2-thiourea
Source European Chemicals Agency (ECHA)
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Record name METHYLTHIOUREA
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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